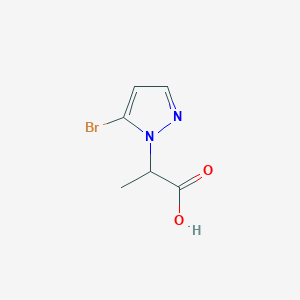

2-(5-溴-1H-吡唑-1-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(5-bromo-1H-pyrazol-1-yl)propanoic acid” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromine atom and a carboxylic acid group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with a bromine atom attached to one of the carbon atoms in the ring. The propanoic acid group would be attached to the nitrogen atom in the pyrazole ring .Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced in a substitution reaction, and the carboxylic acid group could participate in reactions typical of carboxylic acids .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring, the bromine atom, and the carboxylic acid group. It would likely be a solid at room temperature .科学研究应用

治疗潜力

咪唑是一种五元杂环部分,以其广泛的化学和生物学特性而闻名 . 含有咪唑的化合物已成为开发新药的重要合成子 . 1,3-二唑的衍生物显示出不同的生物活性,如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和致溃疡活性 .

抗肿瘤潜力

Rajendran 等人 合成了 1-取代的-2-(5-取代-1-苯基-1H-吡唑-3-基)-1H-苯并[d]咪唑和 4-(1-氯-1H-苯并[d]咪唑-2-基)-6-氟嘧啶-2-胺 . 这些化合物针对不同的细胞系(如 MCF-7 和 CaCo-2)进行了抗肿瘤潜力的评估 .

抗利什曼原虫和抗疟疾活性

含吡唑的化合物以其多种药理作用而闻名,包括有效的抗利什曼原虫和抗疟疾活性 . 一些肼偶联的吡唑已成功合成,并对其结构进行了验证 . 合成吡唑衍生物的体外抗利什曼原虫和体内抗疟疾活性分别针对利什曼原虫埃塞俄比亚临床分离株和感染伯氏疟原虫的小鼠进行了评估 .

神经保护剂

2-吡唑啉化合物和其他查耳酮衍生物对胆碱酯酶(AChE 和 BChE)结合活性位点的分子模拟显示出选择性抑制潜力 . 这些化合物可能作为激活乙酰胆碱酯酶相关的脑神经疾病(如帕金森氏病和其他与年龄相关的疾病)的神经保护剂 .

抗菌、抗炎和抗癌活性

该分子的许多值得注意的生物学特性包括抗菌、抗炎、抗癌、镇痛、抗惊厥、驱虫、抗氧化和除草活性 .

靶向 CRPC

针对去势抵抗性前列腺癌 (CRPC) 的药物研究主要分为两个方向 . 一个是通过 CYP17A 抑制剂阿比特龙阻断雄激素的内源性合成 . 另一个是克服在长期使用第一代 AR 拮抗剂后出现的耐药性 .

安全和危害

未来方向

作用机制

Target of Action

Pyrazole derivatives, which include 2-(5-bromo-1h-pyrazol-1-yl)propanoic acid, have been noted for their broad range of biological properties .

Mode of Action

Pyrazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

It is known that pyrazole derivatives can influence a variety of biological processes .

Result of Action

Pyrazole derivatives have been reported to exhibit a variety of biological activities .

生化分析

Biochemical Properties

It is known that pyrazoline derivatives, which include 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid, have been associated with a variety of biological and pharmacological activities .

Molecular Mechanism

The molecular mechanism of action of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid is not well-defined. It is known that pyrazoline derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

属性

IUPAC Name |

2-(5-bromopyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-4(6(10)11)9-5(7)2-3-8-9/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZAKWKPGQYOIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=CC=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxaspiro[4.5]decan-3-ylmethanamine;hydrochloride](/img/structure/B2365235.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2365236.png)

![8-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365237.png)

![3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2365239.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)piperidine-3-carboxamide](/img/structure/B2365244.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2365256.png)